molecular formula C12H23BO2 B115932 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 154820-99-2

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B115932
CAS No.: 154820-99-2
M. Wt: 210.12 g/mol
InChI Key: VTGDQOPDGQPGRO-CMDGGOBGSA-N
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Description

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethyl-1-butenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane. This process is usually carried out under inert atmosphere conditions to prevent oxidation of the boronic acid. The reaction is catalyzed by a palladium complex, often in the presence of a base such as potassium carbonate, and conducted in an organic solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into its corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

    Substitution: Halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

    Biology: In the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: For the development of boron-containing drugs, which have unique properties such as enzyme inhibition and anti-cancer activity.

    Industry: In the production of polymers and advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form stable covalent bonds with carbon atoms. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with a palladium catalyst to facilitate the formation of carbon-carbon bonds. This process involves the transmetalation of the boron compound with a palladium complex, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-butenylboronic acid
  • 2-tert-Butylvinylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Compared to similar compounds, it offers higher yields and greater selectivity in forming carbon-carbon bonds. Its structure allows for easy handling and storage, making it a preferred choice in both laboratory and industrial settings.

Properties

IUPAC Name

2-[(E)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGDQOPDGQPGRO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146326
Record name 2-[(1E)-3,3-Dimethyl-1-buten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157945-83-0
Record name 2-[(1E)-3,3-Dimethyl-1-buten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157945-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-3,3-Dimethyl-1-buten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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